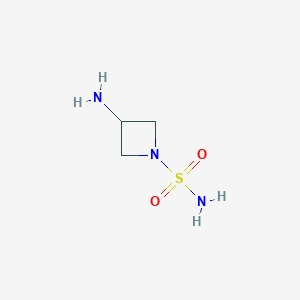
3-Aminoazetidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminoazetidine-1-sulfonamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an amino group at the third position and a sulfonamide group at the first position of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds .
Preparation Methods
The synthesis of 3-Aminoazetidine-1-sulfonamide typically involves the ring-opening polymerization of azetidine derivatives. One common method is the reaction of azetidine with sulfonyl chlorides in the presence of a base, such as triethylamine, to introduce the sulfonamide group . Another approach involves the use of azabicyclo[1.1.0]butanes as precursors, which undergo strain-release photocatalysis to form the azetidine ring . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Aminoazetidine-1-sulfonamide undergoes various types of chemical reactions due to the presence of reactive functional groups. Some of the common reactions include:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Aminoazetidine-1-sulfonamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it serves as a precursor for the development of enzyme inhibitors and other bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antibacterial and anticancer activities . In industry, it is used in the production of polymers and other materials with specialized properties .
Mechanism of Action
The mechanism of action of 3-Aminoazetidine-1-sulfonamide is primarily based on its ability to interact with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, resulting in bacteriostatic effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
3-Aminoazetidine-1-sulfonamide can be compared with other similar compounds, such as aziridines and other azetidine derivatives. Aziridines, which are three-membered nitrogen-containing heterocycles, exhibit higher ring strain and reactivity compared to azetidines . azetidines are more stable and easier to handle, making them more suitable for certain applications. Other similar compounds include sulfonamides like sulfamethoxazole and sulfadiazine, which share the sulfonamide functional group but differ in their overall structure and reactivity .
Properties
Molecular Formula |
C3H9N3O2S |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
3-aminoazetidine-1-sulfonamide |
InChI |
InChI=1S/C3H9N3O2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2,4H2,(H2,5,7,8) |
InChI Key |
SJDWSXZKEZAAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)

![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B12068852.png)



![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)
![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068875.png)





